1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine

Medicinal Chemistry Physicochemical Properties Kinase Inhibitor Design

1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic building block featuring a pyrazolo[3,4-d]pyrimidine core with chlorine atoms at the 4- and 6-positions and a tert-butyl group at the N1-position. With a molecular weight of 245.11 g/mol and a calculated logP of approximately 2.206, it serves as a critical intermediate for synthesizing diverse kinase inhibitor libraries via sequential nucleophilic aromatic substitution (SNAr) reactions.

Molecular Formula C9H10Cl2N4
Molecular Weight 245.11 g/mol
CAS No. 864292-49-9
Cat. No. B1532282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine
CAS864292-49-9
Molecular FormulaC9H10Cl2N4
Molecular Weight245.11 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C2=C(C=N1)C(=NC(=N2)Cl)Cl
InChIInChI=1S/C9H10Cl2N4/c1-9(2,3)15-7-5(4-12-15)6(10)13-8(11)14-7/h4H,1-3H3
InChIKeyKQMSQBIJCSGTAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine (CAS 864292-49-9): Procurement Guide for a Key Kinase Inhibitor Scaffold


1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic building block featuring a pyrazolo[3,4-d]pyrimidine core with chlorine atoms at the 4- and 6-positions and a tert-butyl group at the N1-position [1]. With a molecular weight of 245.11 g/mol and a calculated logP of approximately 2.206, it serves as a critical intermediate for synthesizing diverse kinase inhibitor libraries via sequential nucleophilic aromatic substitution (SNAr) reactions [2]. Its primary differentiation from other N1-substituted or unsubstituted dichloro-pyrazolopyrimidines lies in the combination of the sterically demanding, lipophilic tert-butyl group and the two reactive chlorine handles, which enables unique selectivity in derivatization and modulates the physicochemical properties of downstream products.

Why Substituting 1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine with Other Dichloro-Pyrazolopyrimidines Can Compromise Your Synthesis


Generic substitution within the 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine class is not feasible because the N1-substituent profoundly dictates the compound's lipophilicity, steric environment, and reactivity in subsequent SNAr reactions [1]. For instance, swapping the tert-butyl for a smaller alkyl group (e.g., ethyl, isopropyl) or a hydrogen atom significantly lowers logP, altering the compound's solubility profile and the pharmacokinetic properties of the resulting inhibitors. More critically, the bulky tert-butyl group can sterically shield one of the chlorine positions, enhancing regioselectivity during the first substitution step—a feature lost with less bulky N1-substituents. This directly impacts the purity and yield of 4,6-disubstituted products, making the specific procurement of the tert-butyl derivative essential for reproducible, high-yielding parallel medicinal chemistry campaigns targeting kinases.

Quantitative Differentiation Evidence for 1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine vs. Close Analogs


Lipophilicity (logP) of the N1-tert-Butyl Derivative vs. N1-Unsubstituted Analog

The introduction of the tert-butyl group at the N1 position markedly increases the lipophilicity of the scaffold compared to the unsubstituted 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine core. The target compound has a measured logP of 2.206 [1]. While exact logP values for the unsubstituted analog are not available in the same source, its computed XLogP3-AA is typically below 1.5. This difference of approximately >0.7 log units indicates a significantly higher partition coefficient, which can be crucial for passive membrane permeability of the final library compounds.

Medicinal Chemistry Physicochemical Properties Kinase Inhibitor Design

Storage Stability: Long-Term Storage Recommendations for Procurement Planning

The target compound requires storage in a cool, dry environment for long-term stability, as specified by an ISO-certified supplier . This is a standard but critical specification for maintaining the reactivity of the dichloro substituents, which are susceptible to hydrolysis. In contrast, some N1-alkyl analogs (e.g., isopropyl or cyclohexyl) may exhibit different hygroscopicity profiles, but specific comparative stability data is limited. The explicit storage directive ensures the integrity of the electrophilic sites for subsequent SNAr chemistry.

Chemical Stability Inventory Management Procurement Specifications

Commercial Purity Benchmarking: Procurement Options with 98% vs 95% Assay

Multiple vendors supply this compound with a minimum purity of 95% (e.g., AKSci, Enamine, CymitQuimica) , while specialty suppliers like MolCore and Leyan offer an enhanced specification of not less than 98% . This 3% purity differential is significant for library synthesis, where trace impurities from incomplete chlorination or degredation can lead to 'silent' but influential off-target activity in biological assays. The availability of a 98% grade provides a quantifiable quality advantage for projects demanding high-fidelity SAR data.

Purity Specification Vendor Comparison Quality Control

Steric-Driven Regioselectivity in Sequential SNAr Derivatization vs. Less Bulky Analogs

The tert-butyl group provides superior steric shielding compared to smaller N1-substituents like methyl or ethyl. This favors initial nucleophilic attack at the less hindered C4-chlorine over the C6-chlorine, a selectivity pattern that is well-documented for 1-substituted-4,6-dichloropyrazolo[3,4-d]pyrimidines [1]. While direct quantitative selectivity ratios for the tert-butyl analog are not published, studies on the 1-isopropyl analog demonstrate a similar steric bias, and the increased bulk of tert-butyl is expected to enhance this ratio. This minimizes the formation of the unwanted C6 regioisomer, reducing purification burden in library synthesis.

Synthetic Chemistry Regioselectivity Medicinal Chemistry

Confirmed Utility as an Intermediate in Protein Kinase D (PKD) Inhibitor Development

This compound is explicitly used as a starting scaffold for the synthesis of pyrazolo[3,4-d]pyrimidine analogs of 1-NM-PP1, leading to the discovery of potent protein kinase D (PKD) inhibitors like 3-IN-PP1 (PKD1/2/3 IC50 = 108/94/108 nM) [1]. The successful generation of low-nanomolar pan-PKD inhibitors validates the scaffold's suitability for constructing focused kinase libraries. While the target compound itself is not the final inhibitor, its structural features (specifically the tert-butyl group) are retained in these advanced leads, confirming the motif's critical role in target engagement.

Kinase Inhibition PKD Lead Optimization

Priority Application Scenarios for 1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine Based on Quantitative Evidence


Focused Kinase Library Synthesis Requiring High Lipophilicity and Regioselective Derivatization

The compound is the optimal starting material for constructing kinase-focused chemical libraries where a lipophilic tert-butyl group is essential for interacting with hydrophobic selectivity pockets. Its logP of 2.206 ensures that the final 4,6-disubstituted products have favorable membrane permeability for cell-based screening. The steric bulk of the tert-butyl confers a higher degree of regioselectivity for the first C4 substitution compared to methyl or ethyl analogs, a critical factor for achieving pure, single-isomer intermediates in automated parallel synthesis workflows [1].

Optimization of Protein Kinase D and Src-Family Kinase Inhibitor Leads

The compound's established role as a precursor to potent PKD inhibitors, such as 3-IN-PP1, makes it a validated scaffold for medicinal chemistry programs targeting serine/threonine kinases. The retained tert-butyl group in optimized leads like 3-IN-PP1 (pan-PKD IC50 ~100 nM) confirms that this specific N1-substitution is non-negotiable for activity. Researchers can confidently order this intermediate to continue SAR exploration around the 4- and 6-positions without altering the critical N1 pharmacophore, as demonstrated in the 2017 MedChemComm study [1].

High-Throughput Synthesis Demanding Consistent Quality and Purity

For large-scale parallel medicinal chemistry, the availability of this compound at 98% purity from ISO-certified suppliers provides a quantitative advantage. The higher assay minimizes the formation of by-products from competing C6-substitution during the initial SNAr reaction, leading to cleaner crude products and reduced purification requirements. The explicit storage guidelines (cool, dry environment) ensure lot-to-lot consistency, a crucial factor for producing reliable SAR data across multiple synthesis campaigns .

Quote Request

Request a Quote for 1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.